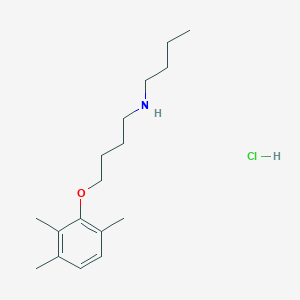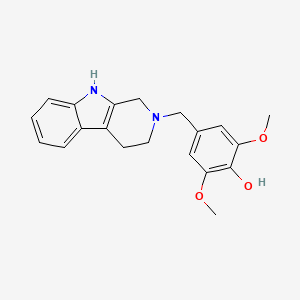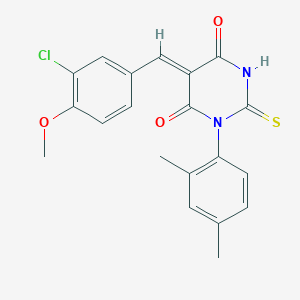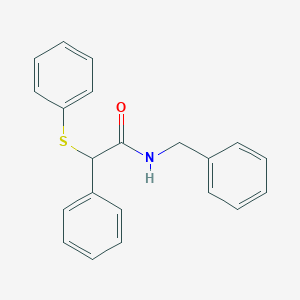
N-butyl-4-(2,3,6-trimethylphenoxy)-1-butanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-4-(2,3,6-trimethylphenoxy)-1-butanamine hydrochloride, also known as Buphenyl, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a derivative of phenylbutyrate, a naturally occurring substance found in the human body. Buphenyl has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for use in scientific research.
作用機序
The exact mechanism of action of N-butyl-4-(2,3,6-trimethylphenoxy)-1-butanamine hydrochloride is not fully understood. However, it is believed to work by increasing the production of a substance called glutathione, which plays a key role in protecting cells from oxidative damage. N-butyl-4-(2,3,6-trimethylphenoxy)-1-butanamine hydrochloride has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of many chronic diseases.
Biochemical and Physiological Effects
N-butyl-4-(2,3,6-trimethylphenoxy)-1-butanamine hydrochloride has a wide range of biochemical and physiological effects. It has been found to increase the activity of enzymes involved in the detoxification of harmful substances in the body. It has also been found to increase the production of heat shock proteins, which play a key role in protecting cells from stress.
実験室実験の利点と制限
N-butyl-4-(2,3,6-trimethylphenoxy)-1-butanamine hydrochloride has several advantages for use in scientific research. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been found to have low toxicity, making it a safe candidate for use in animal studies. However, one limitation of N-butyl-4-(2,3,6-trimethylphenoxy)-1-butanamine hydrochloride is that it is relatively expensive compared to other compounds that have similar effects.
将来の方向性
There are several potential future directions for research on N-butyl-4-(2,3,6-trimethylphenoxy)-1-butanamine hydrochloride. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of N-butyl-4-(2,3,6-trimethylphenoxy)-1-butanamine hydrochloride and its potential applications in other areas of medicine.
Conclusion
N-butyl-4-(2,3,6-trimethylphenoxy)-1-butanamine hydrochloride is a promising compound that has been extensively studied for its potential therapeutic applications. Its wide range of biochemical and physiological effects make it a promising candidate for use in scientific research. While there are some limitations to its use, the potential future directions for research on N-butyl-4-(2,3,6-trimethylphenoxy)-1-butanamine hydrochloride are numerous, and it is likely that this compound will continue to be a focus of scientific interest in the coming years.
合成法
The synthesis of N-butyl-4-(2,3,6-trimethylphenoxy)-1-butanamine hydrochloride involves the reaction of butyric acid with phenol in the presence of a catalyst. The resulting product is then treated with n-butylamine to yield the final compound. The synthesis of N-butyl-4-(2,3,6-trimethylphenoxy)-1-butanamine hydrochloride is a relatively straightforward process, and the compound can be produced in large quantities with high purity.
科学的研究の応用
N-butyl-4-(2,3,6-trimethylphenoxy)-1-butanamine hydrochloride has been extensively studied for its potential therapeutic applications in a variety of medical conditions. It has been found to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
N-butyl-4-(2,3,6-trimethylphenoxy)butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO.ClH/c1-5-6-11-18-12-7-8-13-19-17-15(3)10-9-14(2)16(17)4;/h9-10,18H,5-8,11-13H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHJJOMAGPWOSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCOC1=C(C=CC(=C1C)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-(2,3,6-trimethylphenoxy)butan-1-amine;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(acetylamino)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B5142634.png)

![N-(4-fluorobenzyl)-N-methyl-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5142646.png)
![methyl 4-[cyclopentyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]-4-oxobutanoate](/img/structure/B5142654.png)
![1-[3-(3-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5142658.png)
![1,3,4,6-tetra-O-acetyl-2-[(2-chlorobenzoyl)amino]-2-deoxyhexopyranose](/img/structure/B5142664.png)
![2-[5-(2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5142666.png)
![3-[(3-pyridinylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5142674.png)
![(2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B5142677.png)
![N-{1-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5142679.png)

![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B5142708.png)
![1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}piperazine](/img/structure/B5142715.png)
